![molecular formula C18H18ClFN6O B2618971 2-(2-Chloro-6-fluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone CAS No. 2034367-69-4](/img/structure/B2618971.png)
2-(2-Chloro-6-fluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-6-fluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H18ClFN6O and its molecular weight is 388.83. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Chloro-6-fluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-fluorophenyl moiety and a piperazine derivative linked to a triazolo-pyrazine. Its molecular formula is C18H19ClFN5, with a molecular weight of approximately 371.83 g/mol. The presence of the triazolo and pyrazine rings is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazoles and pyrazines exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in certain studies .
Anticancer Potential
The anticancer activity of triazolo-pyrazine derivatives has been documented extensively. In vitro studies demonstrated that related compounds can inhibit various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values as low as 0.39 μM . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing the triazole moiety have been found to inhibit enzymes such as cyclin-dependent kinases (CDKs) and Aurora kinases, which are crucial for cell cycle regulation .
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes .
Study on Antitubercular Activity
In a study focused on antitubercular agents, a series of compounds were synthesized based on the triazole structure. Among them, one derivative showed an IC90 of 40.32 μM against Mycobacterium tuberculosis, indicating promising activity for further development .
Cancer Cell Line Evaluation
Another significant study evaluated various derivatives against multiple cancer cell lines. The findings indicated that compounds with similar structural features to this compound exhibited potent cytotoxicity and selectivity towards cancer cells while maintaining low toxicity towards normal cells like HEK-293 .
Data Summary Table
科学的研究の応用
Anticancer Properties
Recent research has highlighted the anticancer potential of compounds related to 2-(2-Chloro-6-fluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone . For instance, derivatives containing similar structural motifs have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) . These studies suggest that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Studies indicate that similar triazole-pyrazine derivatives exhibit significant antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa . The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Activity
In one study, a series of triazolo-pyrazine derivatives were synthesized and evaluated for their cytotoxicity against a panel of tumor cell lines. The results demonstrated that compounds with structural similarities to This compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |
---|---|---|---|
Compound A | MCF7 | 5.0 | 10 |
Compound B | A549 | 7.5 | 8 |
Compound C | HeLa | 6.0 | 9 |
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds. The study found that certain derivatives inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics . This finding supports the potential use of such compounds in treating resistant bacterial infections.
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN6O/c1-12-22-23-18-17(21-5-6-26(12)18)25-9-7-24(8-10-25)16(27)11-13-14(19)3-2-4-15(13)20/h2-6H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBGXYQIWDRGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。